Product packaging for Atroviridin(Cat. No.:)

Atroviridin

Cat. No.: B1252142
M. Wt: 326.3 g/mol
InChI Key: LPOCFPIHJNBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atroviridin is a peptaibol, a class of linear peptides of fungal origin, produced by the fungus Hypocrea atroviridis . Peptaibols are characterized by a high content of α-aminoisobutyric acid (Aib), an N-acetylated terminus, and a C-terminal amino alcohol . These compounds are known for their membrane-modifying properties and ability to form voltage-dependent channels, which underpin their biological activities . Research indicates that this compound formation is associated with fungal sporulation and is regulated by various physiological pathways, including those involving blue light regulators and G-proteins . Like other peptaibols, this compound is reported to exhibit antimicrobial activity against Gram-positive bacteria and fungi . Furthermore, studies suggest that peptaibols can act synergistically with cell-wall-degrading enzymes, highlighting their potential interest in the study of fungal antagonism and biocontrol mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O6 B1252142 Atroviridin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

5,8,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-9-13(20)12-14(21)10-7-8(19)3-4-11(10)23-17(12)15(22)16(9)24-18/h3-7,19-20,22H,1-2H3

InChI Key

LPOCFPIHJNBUIN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)O)OC4=C(C3=O)C=C(C=C4)O)O)C

melting_point

257-259°C

physical_description

Solid

Synonyms

atroviridin

Origin of Product

United States

Natural Occurrence and Biological Origin of Atroviridin

Isolation from Garcinia atroviridis Plant Species

Atroviridin has been isolated from the stem bark of Garcinia atroviridis. mdpi.commdpi.comresearchgate.net Garcinia atroviridis, commonly known as "Asam Gelugur," is a perennial medium-sized tree native to Southeast Asia, including Thailand, Myanmar, Peninsular Malaysia, and India. researchgate.net Various parts of the plant, including the fruit, leaves, roots, and stem bark, are known to contain bioactive substances. researchgate.netresearchgate.net While other compounds like garcinia acid, atrovirisidone, naringenin, and atrovirinone (B1243005) have been reported in different parts of G. atroviridis (fruits, roots), this compound specifically has been isolated from the stem bark. mdpi.commdpi.comresearchgate.netbangkokbotanica.combangkokbotanica.com

Production by Fungal Species: Hypocrea atroviridis and Trichoderma atroviride

Species of the mycoparasitic fungal genus Hypocrea/Trichoderma are notable producers of peptaibols, a class of small linear peptides. nih.govasm.orgmdpi.comasm.org Atroviridins are identified as 20-residue peptaibols produced by Trichoderma atroviride. mdpi.comresearchgate.net Hypocrea atroviridis is the teleomorph (sexual reproductive stage) of Trichoderma atroviride. mdpi.comresearchgate.net Research has shown that H. atroviridis produces a microheterogeneous mixture of atroviridins. nih.govresearchgate.net The formation of this compound by H. atroviridis is associated with conidiation (sporulation). nih.govasm.orgasm.orgresearchgate.net This correlation between sporulation and this compound formation has been observed to be independent of the specific pathway inducing sporulation, such as light, mechanical injury, or carbon starvation. nih.govresearchgate.net The synthesis of peptaibols in Trichoderma species, including atroviridins, is carried out by non-ribosomal peptide synthetases. mdpi.com The peptaibol synthetase gene (pbs1) in H. atroviridis is consistent with its ability to synthesize atroviridins. nih.govresearchgate.net

Biosynthetic Pathways and Regulatory Mechanisms of Atroviridin

Proposed Polyketide and Nonribosomal Peptide Synthetase (NRPS) Pathways

Atroviridin biosynthesis is primarily attributed to the activity of a dedicated NRPS enzyme. While polyketide synthases (PKSs) are involved in the biosynthesis of other fungal secondary metabolites, the core structure of peptaibols like this compound is assembled by NRPS machinery. nih.govtext2fa.ir Some gene clusters in Trichoderma are described as PKS-NRPS hybrids, but the main peptaibol backbone synthesis is NRPS-driven. text2fa.irmdpi.com

Enzymatic Architecture of Peptaibol Synthetases (e.g., PBS1/Tex1)

Peptaibol synthetases are large, multi-domain enzymes that function as assembly lines. biorxiv.orgnih.gov Each module within the NRPS is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. psu.edunih.gov A minimal repeating unit of an NRPS module typically consists of three core domains: Adenylation (A), Thiolation (T), and Condensation (C). biorxiv.orgpsu.edunih.gov

Adenylation (A) domain: Selects and activates a specific amino acid as an acyl adenylate, utilizing ATP. biorxiv.orgpsu.edu The substrate specificity of the A domains is a key determinant of the peptaibol sequence diversity. biorxiv.org

Thiolation (T) domain (also known as the peptidyl carrier protein, PCP): Covalently links the activated amino acid as a carboxy thioester to a phosphopantetheine cofactor attached to the T domain. psu.edu

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid attached to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module. psu.edu

This compound biosynthesis in H. atroviridis is carried out by a 19-module peptaibol synthetase encoded by the pbs1 gene. nih.govasm.orgresearchgate.netmdpi.complos.org This large protein consists of 19 complete peptide synthetase modules and includes additional modifying domains at the N- and C-termini, such as an acetyltransferase at the N-terminus and an alcohol dehydrogenase at the C-terminus, which are characteristic features of peptaibol synthetases. nih.govasm.orgresearchgate.net In Trichoderma virens, the tex1 gene encodes an 18-module peptaibol synthetase responsible for the synthesis of 18-residue peptaibols, while tex2 encodes a 14-module enzyme involved in the synthesis of 11- and 14-residue peptaibols, sometimes via a module skipping mechanism. biorxiv.orgnih.govtext2fa.irmdpi.com The pbs1 gene in H. atroviridis is considered homologous to the tex1 gene in T. virens. researchgate.netmdpi.com

Postulated Intermediates and Biogenetic Principles

The biosynthesis of this compound follows the general principles of nonribosomal peptide synthesis, proceeding in a stepwise manner along the NRPS assembly line. Each module adds a specific amino acid according to the sequence encoded by the arrangement of modules and the substrate specificity of their A domains. psu.edunih.gov

While specific detailed intermediates for this compound biosynthesis are not extensively described in the provided texts, the general biogenetic principle involves the sequential addition of activated amino acids (including non-proteinogenic ones like Aib and Iva) to the growing peptide chain tethered to the enzyme. biorxiv.orgpsu.edunih.gov The N-terminus is typically acetylated, and the C-terminus is reduced to an amino alcohol, catalyzed by the terminal domains of the peptaibol synthetase. nih.govasm.orgpsu.eduresearchgate.net The incorporation of non-proteinogenic amino acids and the terminal modifications contribute to the unique structure and properties of this compound. biorxiv.orgpsu.edu The diversity of peptaibols produced by a single species or even a single NRPS can arise from variations in amino acid incorporation (due to A domain promiscuity or module skipping) and post-assembly modifications. biorxiv.orgpsu.edutext2fa.irmdpi.com

Genetic Basis of this compound Biosynthesis

The genes encoding peptaibol synthetases and associated modifying enzymes are typically organized in gene clusters within the fungal genome. biorxiv.orgtext2fa.irnih.gov

Gene Cluster Identification and Characterization (e.g., pbs1 locus)

The pbs1 gene, encoding the 19-module peptaibol synthetase responsible for this compound formation in H. atroviridis, has been identified and characterized from the genome sequence. nih.govasm.orgresearchgate.netresearchgate.net It is described as a large continuous open reading frame. nih.govresearchgate.net In H. atroviridis, pbs1 appears to be the only large peptaibol synthase gene. nih.govresearchgate.net The genes flanking pbs1 in H. atroviridis have also been examined. researchgate.netresearchgate.net Similarly, the tex1 gene in T. virens, responsible for 18-residue peptaibols, is part of a gene cluster. biorxiv.orgnih.gov Genome mining efforts have identified putative peptaibol synthetase genes and their associated gene clusters in various Trichoderma species. biorxiv.orgtext2fa.irmdpi.com These clusters often contain genes for other enzymes that may be involved in modifying the peptaibol structure or in related biosynthetic steps. biorxiv.org

Transcriptional Regulation of Biosynthetic Genes

The expression of peptaibol biosynthetic genes, including pbs1 and tex1, is subject to transcriptional regulation. mdpi.comresearchgate.netmdpi.com Studies have shown changes in the transcript levels of the tex1_Ta gene (homologous to T. virens tex1 and referring to T. atroviride) over time and under different conditions. mdpi.com For instance, the transcript of tex1_Ta was detected on the third day of cultivation under light-dark conditions, coinciding with the detection of peptaibols. mdpi.com

Transcriptional regulation of secondary metabolism genes in Trichoderma, including those for peptaibol biosynthesis, involves complex signaling pathways. researchgate.netresearchgate.net Histone acetylation, mediated by enzymes like histone acetyltransferase TGF-1, has been shown to regulate the expression of secondary metabolism-related genes, including pbs1. plos.org Inhibition of histone deacetylases can also affect the production of antimicrobial compounds, likely by increasing acetylation and de-repressing gene expression in silenced chromatin regions. plos.org

Environmental and Physiological Regulation of this compound Production

This compound production is influenced by environmental and physiological factors, often linked to the developmental state of the fungus. nih.govasm.orgresearchgate.netmicrobiologyresearch.org

A significant finding is the association between this compound formation and conidiation (sporulation) in Hypocrea atroviridis. nih.govasm.orgresearchgate.netnih.gov Peptaibol formation was not detected during vegetative growth but accumulated when colonies started to sporulate. nih.govasm.org This correlation holds true regardless of the specific trigger for sporulation, such as light, mechanical injury, or carbon starvation. nih.govasm.org

Light, particularly blue light, plays a role in regulating this compound formation. nih.govasm.orgresearchgate.netmicrobiologyresearch.org this compound formation is dependent on the function of blue light regulators BLR1 and BLR2 under certain sporulation conditions. nih.govasm.orgmicrobiologyresearch.org However, the relationship is complex, as this compound formation induced by mechanical injury is light-dependent but independent of BLR1 and BLR2, suggesting additional light-dependent mechanisms. nih.govmicrobiologyresearch.org

G protein signaling pathways are also involved in the regulation of this compound production. nih.govasm.orgresearchgate.netresearchgate.netnih.gov The Gα-protein GNA3 acts as a positive regulator; loss of function of GNA3 completely impairs this compound formation, despite leading to a hypersporulating phenotype. nih.govasm.orgresearchgate.netnih.gov This indicates that while this compound formation is sporulation-associated, it is uncoupled from sporulation at the level of GNA3. nih.govasm.orgnih.gov Conversely, a constitutively active protein kinase A (PKA) pathway, often negatively regulated by G proteins, represses this compound formation. nih.govasm.org

Nutrient availability, particularly carbon sources, also influences conidiation and, consequently, can impact this compound production, as conidiation is strongly carbon source-dependent. microbiologyresearch.organnualreviews.org

Influence of Light (Blue Light Regulators BLR1, BLR2)

Light, specifically blue light, plays a significant role in regulating this compound formation in H. atroviridis. nih.govnih.govasm.org The perception of blue light in Trichoderma species is mediated by a photoreceptor complex involving the proteins BLR1 and BLR2 (Blue Light Regulators). nih.govmicrobiologyresearch.orgresearchgate.nettext2fa.ir These proteins are crucial regulatory elements for photoconidiation and mycelial growth in T. atroviride. asm.orgmicrobiologyresearch.org

Research has shown that this compound formation is dependent on the function of BLR1 and BLR2 under certain sporulation conditions. nih.govnih.govresearchgate.net However, this dependency is not absolute and can vary depending on the specific conditions inducing sporulation. nih.govnih.gov For instance, while light-induced peptaibol production in T. atroviride can be light-dependent, the formation of this compound triggered by mechanical injury has been reported to be light-dependent but BLR-independent, suggesting that BLR photoreceptors may not be the sole regulators of peptaibol production under all stress conditions. microbiologyresearch.org

Mutants lacking functional BLR1 or BLR2 exhibit altered responses to light, including in processes like conidiation and vegetative growth. microbiologyresearch.org The BLR complex is involved in transmitting the light signal, which is of high importance for conidiation, but these proteins also have regulatory roles in both light and dark that are not exclusively linked to this developmental process. microbiologyresearch.org

Correlation with Fungal Sporulation and Morphogenesis

A strong correlation exists between the formation of this compound and fungal sporulation (conidiation) in H. atroviridis. nih.govnih.govasm.org Studies using techniques like Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) have shown that atroviridins accumulate when fungal colonies begin to sporulate, while they are not detected during vegetative growth. nih.govnih.gov

This association between sporulation and this compound formation appears to be independent of the specific pathway that induces sporulation, whether it is light, mechanical injury, or carbon starvation. nih.govnih.gov This suggests a close physiological link between the developmental process of sporulation and the biosynthesis of this compound. nih.govnih.gov

Morphogenesis, the biological process that causes an organism to develop its shape, is also influenced by various factors in Trichoderma. While the direct role of this compound in morphogenesis is not explicitly detailed in the provided texts, the strong correlation between its production and sporulation, a key morphogenetic process, suggests an indirect link or co-regulation. nih.govnih.gov Regulators like VELVET have been identified as comprehensive regulators of morphogenesis in Trichoderma, and mutations in the corresponding gene can lead to a total loss of conidiation. microbiologyresearch.org

Role of G Proteins (e.g., GNA3) and Signaling Pathways (e.g., PKA)

G proteins and associated signaling pathways, such as the protein kinase A (PKA) pathway, are crucial in regulating secondary metabolism and developmental processes like conidiation in fungi, including Trichoderma. nih.govnih.govasm.orgtext2fa.irasm.orgresearchgate.netnih.gov

Specifically, the Gα-protein GNA3 in H. atroviridis plays a significant role in this compound formation. nih.govnih.govasm.orgasm.org GNA3 is known as a negative regulator of sporulation; however, loss of function of GNA3 fully impairs this compound formation, despite leading to a hypersporulating phenotype. nih.govnih.govasm.orgasm.orgnih.gov This indicates that while GNA3 negatively regulates sporulation, it positively regulates this compound biosynthesis, suggesting an uncoupling of this compound formation from sporulation at the level of GNA3 signaling. nih.govnih.gov The positive effect of GNA3 on peptaibol biosynthesis likely involves a signaling pathway distinct from its role in sporulation inhibition. asm.org

The cAMP/PKA signaling pathway is also implicated in the regulation of this compound biosynthesis. This compound formation is repressed in a strain with constitutively active PKA, achieved through an antisense construct of the regulatory subunit pkr1. nih.govnih.govasm.org This suggests that the PKA pathway negatively regulates this compound production. nih.govnih.govasm.org The cross-talk between blue-light perception systems and the cAMP signaling pathway has been reported in T. atroviride. asm.org

Available data points to an important relationship between light and these signaling pathways, with ENVOY, another blue light photoreceptor, potentially involved in signal transduction via G proteins and the cAMP/PKA pathway. microbiologyresearch.org

Nutritional Modulators of Biosynthesis

Nutritional status is a known environmental factor that influences conidiation and secondary metabolism in fungi. microbiologyresearch.org While the provided search results highlight the influence of light, mechanical injury, and carbon starvation on sporulation and its correlation with this compound production, detailed information specifically on how different nutritional components directly modulate this compound biosynthesis is limited in the provided context. nih.govnih.gov

However, the fact that carbon starvation can induce sporulation, which is correlated with this compound formation, suggests that nutrient availability, particularly carbon, is an indirect modulator of this compound biosynthesis through its effect on fungal development. nih.govnih.gov Further research would be needed to elucidate the specific nutritional requirements and signaling pathways that directly influence the expression of genes involved in this compound biosynthesis, such as the peptaibol synthetase gene pbs1. nih.govnih.gov

Data Table: Regulation of this compound Formation in H. atroviridis

Regulatory FactorEffect on this compound FormationNotesSource(s)
Blue LightPositive RegulationDependent on BLR1 and BLR2 under certain sporulation conditions. nih.govnih.govasm.orgresearchgate.net
BLR1 and BLR2Required for Light InfluenceEssential for light-dependent formation under some conditions. nih.govnih.govresearchgate.net
Mechanical InjuryCorrelatedInduces sporulation, which is associated with this compound formation. nih.govnih.gov
Carbon StarvationCorrelatedInduces sporulation, which is associated with this compound formation. nih.govnih.gov
GNA3 (Gα-protein)Positive RegulationEssential for this compound formation, despite inhibiting sporulation. nih.govnih.govasm.orgasm.orgnih.gov
PKA (Protein Kinase A)Negative RegulationConstitutively active PKA represses this compound formation. nih.govnih.govasm.orgasm.org
Sporulation (Conidiation)AssociatedThis compound accumulates when colonies start to sporulate. nih.govnih.govasm.org

Advanced Synthetic Methodologies for Atroviridin and Analogs

Total Synthesis Approaches and Strategies

The total synthesis of atroviridin has been successfully achieved through a linear sequence that strategically constructs the core xanthone (B1684191) structure and installs the requisite functional groups. nih.govresearchgate.net Key transformations in these synthetic routes include N-heterocyclic carbene (NHC)-catalyzed reactions, Claisen cyclization, and intramolecular addition reactions, demonstrating the power of modern synthetic organic chemistry in accessing complex natural products. nih.govresearchgate.net Some synthetic strategies are conceived based on biosynthetic principles, where the tetracyclic xanthone framework is thought to emerge from a benzophenone-like precursor through an intramolecular conjugate addition. researchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Aroylation Applications

A pivotal step in the contemporary total synthesis of this compound involves the construction of a highly substituted benzophenone (B1666685) intermediate. nih.govacs.org This is efficiently accomplished through an N-heterocyclic carbene (NHC)-catalyzed aroylation reaction. nih.govacs.org In this key transformation, an aromatic aldehyde serves as an aroylating agent for a fluorobenzene (B45895) derivative. nih.govacs.org

NHC catalysis operates through the generation of a reactive acyl anion equivalent, a concept first elucidated by Breslow. This "umpolung" or reversal of polarity of the aldehyde carbonyl carbon allows it to act as a nucleophile. The NHC catalyst, often generated in situ from an azolium salt, adds to the aldehyde to form a Breslow intermediate. This intermediate then attacks the electron-deficient fluorobenzene, leading to nucleophilic aromatic substitution and formation of the benzophenone product after elimination of the fluoride (B91410) and regeneration of the catalyst. The use of 1,3,4,5-tetramethylimidazol-2-ylidene has been found to be an effective catalyst for such transformations. acs.org This methodology provides a powerful and direct route to the polysubstituted benzophenone core of this compound, a structure that is challenging to assemble using classical methods. nih.govacs.org

Claisen Cyclization and Intramolecular 1,4-Addition in Xanthone Synthesis

Following the formation of the benzophenone core, the synthesis proceeds to construct the characteristic xanthone skeleton. A key strategy employed is a Claisen cyclization of an O-propargylated benzophenone intermediate. nih.govresearchgate.net This reaction, a powerful tool for carbon-carbon bond formation, involves the thermal rearrangement of an aryl propargyl ether to form a chromene, which upon further transformation, sets the stage for the xanthone ring system.

The final cyclization to form the tetracyclic structure of this compound is achieved through an intramolecular 1,4-addition (or Michael addition) of a nucleophile onto a quinone intermediate. nih.govresearchgate.netnih.gov This conjugate addition is a crucial step, and in some synthetic approaches, it is designed to mimic the proposed biosynthetic pathway. researchgate.net The intramolecular nature of this reaction is highly efficient in constructing the final ring of the tetracyclic system. The reaction can be catalyzed by a base, which deprotonates the nucleophilic group, initiating the cyclization cascade. youtube.com This step ultimately yields the complex, caged structure of this compound. nih.govresearchgate.net

Chemical Modification and Derivatization Strategies

The potent biological activities of this compound and related Garcinia xanthones have prompted significant interest in their chemical modification. These efforts are aimed at understanding the relationship between the molecular structure and biological activity, as well as developing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for identifying the key pharmacophoric elements of a bioactive molecule. For xanthones isolated from Garcinia species, SAR studies have revealed that specific functional groups and their positions on the xanthone scaffold are critical for their biological effects. nih.govnih.govresearchgate.net For instance, in related xanthones like α-mangostin, the presence and position of isoprenyl and hydroxyl groups significantly influence their inhibitory activity against targets like cyclin-dependent kinase 4 (CDK4). nih.govresearchgate.netopenaccesspub.org

While specific SAR studies on a wide range of this compound analogs are not extensively reported, the principles derived from other Garcinia xanthones can guide the design of this compound derivatives. The synthesis of simplified analogs that retain the core caged motif of related Garcinia xanthones has been a strategy to probe the importance of the complex architecture for bioactivity. scienceopen.com

The design and synthesis of this compound analogs would likely focus on modifications at several key positions:

Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl groups to modulate polarity and bioavailability.

The Caged Ether System: Simplification or modification of the polycyclic ether core to assess its contribution to the biological activity.

Aromatic Ring Substituents: Introduction of different functional groups on the aromatic rings to probe electronic and steric effects.

The synthesis of these analogs would leverage the developed total synthesis routes, introducing variations in the starting materials or through late-stage functionalization of the natural product. nih.gov The resulting analogs would then be evaluated in biological assays to build a comprehensive SAR profile for this compound.

Compound/Analog Class Structural Feature Focus Potential Impact on Activity Relevant Findings from Related Xanthones
α-mangostinIsoprenyl and hydroxyl groupsInhibits CDK4Isoprenyl group at C4 can obstruct binding to the ATP-binding domain of CDK4. researchgate.net
GartaninIsoprenyl group at C4, absent at C8No inhibition of CDK4Highlights the importance of the substitution pattern for specific enzyme inhibition. researchgate.netopenaccesspub.org
Gambogic Acid AnalogsSimplified caged skeletonImproved inhibitory effect on Hsp90The caged structure is a key pharmacophore, but simplification can lead to enhanced activity. nih.gov
Designed this compound AnalogsModified hydroxyls and caged systemAltered polarity, bioavailability, and target bindingTo be determined through synthesis and biological testing.

This table is generated based on data from existing literature on related compounds to illustrate potential SAR strategies for this compound.

Exploration of Semi-Synthetic Pathways

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating novel derivatives. mdpi.comnih.gov This approach can be more efficient than total synthesis for producing a library of analogs for SAR studies, especially when the natural product can be isolated in sufficient quantities. For complex molecules like brasilicardin A, a semi-synthetic approach starting from a biosynthetic precursor produced via fermentation has proven effective. mdpi.com

For this compound, which is isolated from the stem bark of Garcinia atroviridis, a semi-synthetic program could be envisioned. researchgate.net The multiple hydroxyl groups present in the this compound structure offer synthetic handles for chemical modification. Strategies could include:

Acylation and Alkylation: Selective protection and deprotection of the hydroxyl groups would allow for the introduction of various acyl and alkyl groups, leading to a range of esters and ethers with different physicochemical properties.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups could enhance water solubility and alter pharmacokinetic profiles.

Modification of the Prenyl Group: If biosynthetic precursors with different side chains can be isolated, these could serve as starting points for further chemical elaboration.

The development of efficient semi-synthetic routes would significantly accelerate the exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of new analogs with superior therapeutic properties.

Molecular Mechanisms of Atroviridin S Biological Activities

Cellular and Subcellular Interactions (Applicable to Peptaibol Class)

Peptaibols, including atroviridin, exert their effects largely through their interactions with cellular and subcellular membranes. nih.govnih.govuniv-lille.fr

Membrane Modification and Transmembrane Channel Formation

A key mechanism by which peptaibols like this compound function is through their ability to modify biological membranes and form transmembrane, voltage-dependent channels. nih.govasm.org This membrane-perturbing activity is considered responsible for their antibiotic action. jst.go.jpnih.govuniv-lille.fr The amphipathic nature of peptaibols allows them to insert into lipid bilayers, leading to increased membrane permeability and disruption of cellular homeostasis. This disruption can be lethal to target microorganisms.

Interaction with Fungal Cell Wall Degrading Enzymes

Peptaibols have been shown to act synergistically with cell-wall-degrading enzymes (CWDEs) secreted by Trichoderma species to inhibit the growth of fungal pathogens. nih.govnih.govresearchgate.net This synergistic effect is thought to involve the action of peptaibols on the membrane of the target fungus, which may then inhibit membrane-associated enzymes involved in cell wall synthesis. nih.govresearchgate.net While the exact details of this compound's specific interactions with fungal cell wall degrading enzymes require further focused study, the general mechanism observed for peptaibols in combination with CWDEs highlights a potential mode of action.

Enzymatic Modulation and Pathway Interference

Research into this compound's enzymatic modulation and pathway interference is ongoing.

Inhibition of Key Enzymes

While some compounds found in Garcinia atroviridis extracts, such as atrovirinone (B1243005), have been shown to inhibit enzymes like COX-1 and COX-2, and affect lipoxygenase activity, this activity is associated with xanthones and other constituents of Garcinia species, not specifically with the peptaibol this compound produced by Hypocrea atroviridis. mdpi.com Studies on the direct inhibition of key enzymes by this compound from Hypocrea atroviridis are less extensively documented in the provided search results. However, peptaibols are hypothesized to inhibit membrane-associated enzymes involved in fungal cell wall synthesis as part of their synergistic action with CWDEs. nih.govresearchgate.net

Modulation of Cellular Signaling Cascades

Similar to enzyme inhibition, the modulation of cellular signaling cascades like MAPK and NF-κB has been primarily linked to xanthone (B1684191) compounds, such as atrovirinone, isolated from Garcinia atroviridis. mdpi.com Atrovirinone has been shown to inhibit the NF-κB pathway and affect MAPK pathways. mdpi.com Information specifically detailing the direct modulation of MAPK or NF-κB signaling cascades by this compound from Hypocrea atroviridis is not prominent in the provided search results. However, signaling pathways, including MAPK and heterotrimeric G protein cascades, are known to play pivotal roles in fungal development and responses to the environment in Trichoderma species, the producers of this compound. nih.govmicrobiologyresearch.org The formation of this compound itself in Hypocrea atroviridis is regulated by factors including blue light and the G protein GNA3. nih.govasm.org

Antagonistic Mechanisms against Microorganisms

This compound exhibits antimicrobial activity against Gram-positive bacteria and fungi. nih.govjst.go.jpnih.govuniv-lille.fr The primary antagonistic mechanism against microorganisms is believed to be the membrane-modifying property of this compound, leading to the formation of transmembrane channels and subsequent disruption of cellular integrity and function. nih.govjst.go.jpnih.govuniv-lille.frasm.org This membrane damage can inhibit essential membrane-associated processes, including potentially those involved in cell wall synthesis in fungi, particularly in synergy with CWDEs. nih.govresearchgate.net

Antifungal Actions in Mycoparasitic Interactions

Trichoderma species are well-known for their mycoparasitic capabilities, which involve the ability to inhibit the growth of other fungi. researchgate.netscielo.org.mx This antagonistic activity is attributed to multiple mechanisms, including the secretion of cell-wall-degrading enzymes and the production of antifungal metabolites, such as peptaibols. asm.orgresearchgate.netscielo.org.mx this compound, as a peptaibol produced by Trichoderma atroviride (Hypocrea atroviridis), is implicated in these mycoparasitic interactions. asm.orgresearchgate.net

Peptaibols are believed to exert their antifungal effects primarily by interacting with the membrane of target fungi. asm.org This interaction can lead to membrane depolarization and permeabilization through the formation of transmembrane voltage-dependent channels or pores. asm.orgmdpi.com By disrupting membrane integrity and function, peptaibols can inhibit membrane-associated enzymes crucial for processes like cell wall synthesis, thereby hindering fungal growth. asm.org

Studies have shown a correlation between the production of antifungal metabolites, including peptaibols like this compound, and the mycoparasitic activity of Trichoderma atroviride. researchgate.netnih.gov For instance, mutants of T. atroviride deficient in certain signaling pathways, such as those involving the Gα protein Tga3, have shown impaired peptaibol production and a loss of mycoparasitic ability, including the inability to form infection structures like coiling around host hyphae. researchgate.netnih.gov This suggests that this compound, potentially acting synergistically with cell-wall-degrading enzymes, contributes significantly to the antagonistic effects of T. atroviride against fungal pathogens. asm.orgresearchgate.net

Antibacterial Effects at the Molecular Level

Peptaibols, including those found in Trichoderma atroviride, have demonstrated antibacterial activity, particularly against Gram-positive bacteria. asm.orgmdpi.comscielo.br The mechanism of action is thought to involve the membrane-modifying properties of peptaibols. asm.org By interacting with bacterial membranes, these peptides can disrupt their integrity and function, leading to cell death. asm.org

Research on peptaibol-containing extracts from Trichoderma atroviride has shown inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The effectiveness of these extracts can depend on factors such as the concentration of peptaibols and the specific bacterial strain. mdpi.com While the precise molecular targets within bacterial cells for this compound specifically require further elucidation, the general mechanism proposed for peptaibols involves the disruption of membrane potential and function due to pore formation or other membrane interactions. asm.orgmdpi.com Differences in cell membrane composition between Gram-positive and Gram-negative bacteria may contribute to the observed higher sensitivity of Gram-positive strains to peptaibol-containing extracts. scielo.br

Molecular Basis of Antiviral Potential (e.g., In Silico Dengue Virus Protein Targeting)

This compound has shown potential as an antiviral agent, with research exploring its effects, particularly against the Dengue virus (DENV), using in silico approaches. semanticscholar.orgresearchgate.netmendeley.com In silico studies utilize computational methods to simulate and analyze the interactions between potential drug compounds and viral proteins, providing insights into potential molecular mechanisms. semanticscholar.orgresearchgate.netmendeley.commdpi.com

For DENV, key viral proteins involved in the replication cycle include structural proteins like the envelope (E) and capsid (C) proteins, and non-structural proteins such as NS2B/NS3 and NS5. semanticscholar.orgresearchgate.netmendeley.com The E protein is crucial for viral entry and membrane fusion, while NS5 contains the RNA-dependent RNA polymerase activity essential for viral replication. semanticscholar.orgmdpi.com

In silico screening studies have identified this compound as a promising phytochemical compound from Garcinia atroviridis with potential anti-DENV activity. semanticscholar.orgresearchgate.netmendeley.com Molecular docking simulations have been used to predict the binding affinity and interaction sites of this compound with various DENV proteins, including E, C, NS2B/NS3, and NS5. semanticscholar.orgresearchgate.netmendeley.com These studies aim to understand how this compound might interfere with the function of these viral proteins, thereby inhibiting the viral life cycle. semanticscholar.orgresearchgate.netmendeley.com

Molecular dynamics simulations have also been employed to evaluate the stability of the complexes formed between this compound and DENV proteins. researchgate.netresearchgate.net For example, studies have analyzed the root-mean-square fluctuation (RMSF) of this compound complexes with the E and NS5 proteins, indicating the stability of these interactions over time. researchgate.net These computational analyses suggest that this compound may exert its antiviral effect by targeting and binding to critical DENV proteins, potentially disrupting their function and inhibiting viral replication. semanticscholar.orgresearchgate.netmendeley.comresearchgate.net

Proposed Mechanisms in Antimalarial Activity (In Silico Models)

The potential antimalarial activity of phytochemical compounds, including this compound, from sources like Garcinia atroviridis has been investigated using in silico approaches targeting Plasmodium falciparum, the parasite responsible for malaria. bio-integration.orgscienceopen.comresearchgate.net In silico methods, such as molecular docking, are valuable tools in the initial stages of drug discovery to predict the binding interactions between compounds and parasite proteins. bio-integration.orgscienceopen.commmv.org

Plasmodium falciparum has several proteins that are essential for its survival and virulence, making them potential drug targets. scienceopen.com In silico studies have explored the potential of compounds from G. atroviridis to target various Pf3D7 proteins. bio-integration.orgscienceopen.comresearchgate.net While some studies specifically highlight other compounds like quercetin (B1663063) and kaempferol (B1673270) for their high binding affinities to certain Pf3D7 proteins scienceopen.com, this compound has also been included in the screening of phytochemicals from G. atroviridis for their antimalarial potential. bio-integration.orgscienceopen.com

The proposed mechanisms for antimalarial activity based on in silico models involve the binding of compounds to specific target proteins within the malaria parasite. bio-integration.orgscienceopen.commmv.org This binding is hypothesized to inhibit the function of these proteins, thereby disrupting essential processes in the parasite's life cycle. bio-integration.orgscienceopen.commmv.org Although detailed molecular interaction data specifically for this compound's binding to Plasmodium falciparum proteins in these studies may vary, the general principle involves identifying compounds with favorable binding affinities and interactions with critical parasite targets through computational simulations. bio-integration.orgscienceopen.commmv.org

Compounds and PubChem CIDs

Compound NamePubChem CID
This compound11267348
Quercetin5280343
Kaempferol5280863
Gentisein5281635
Fukugisisde73157060
(-)-β-caryophyllene1742210
Dodecanoic acid (lauric acid)3893
Naringenin932
Citric acid311
Malic acid525
Succinic acid1110
Tartaric acid875
Hydroxycitric acid123908
Pentadecanoic acid13849
Nonadecanoic acid12591
Atrovirisidone10342405

Data Tables

Target Organism/VirusTarget Protein(s)MethodKey Finding (Molecular Mechanism Insight)Source
Trichoderma atroviride (Mycoparasitism)Fungal membranes of target pathogensProposed Membrane InteractionDisrupts membrane integrity, potentially inhibits cell wall synthesis enzymes. asm.orgmdpi.com
Gram-positive BacteriaBacterial membranesProposed Membrane InteractionDisrupts membrane integrity and function. asm.orgmdpi.com
Dengue Virus (DENV)E, C, NS2B/NS3, NS5In Silico Docking & Molecular DynamicsPredicted binding to viral proteins, suggesting inhibition of viral replication. semanticscholar.orgresearchgate.netmendeley.comresearchgate.net
Plasmodium falciparumVarious Pf3D7 proteinsIn Silico DockingPredicted binding to parasite proteins, suggesting disruption of parasite processes. bio-integration.orgscienceopen.comresearchgate.net

Ecological Roles and Biotechnological Research Applications

Contribution to Fungal Biocontrol Capabilities in Agroecosystems

Fungal species, particularly those belonging to the genus Trichoderma, are well-established as effective biocontrol agents against a variety of soil-borne phytopathogenic fungi and oomycetes in agricultural settings mdpi.comnih.gov. Trichoderma atroviride is a prominent example of such a biocontrol agent mdpi.comnih.gov. The antagonistic activity of Trichoderma species is attributed to a combination of mechanisms, including competition for nutrients, mycoparasitism (direct attack and parasitism of pathogens), and antibiosis (production of antibiotic compounds) mdpi.comnih.gov.

Atroviridin, a peptaibol produced by Hypocrea atroviridis (the teleomorph of Trichoderma atroviride), is one of the secondary metabolites that contribute to the antibiosis mechanism mdpi.comresearchgate.netnih.gov. Peptaibols are small, linear peptides of fungal origin known for their membrane-modifying properties and ability to form transmembrane voltage-dependent channels researchgate.netnih.gov. In vitro studies have demonstrated that peptaibols can act synergistically with cell wall-degrading enzymes secreted by Trichoderma to inhibit the growth of fungal pathogens researchgate.netnih.gov. This antagonism is thought to be mediated by the action of peptaibols on the target fungus's membrane, disrupting membrane-associated enzymes involved in cell wall synthesis nih.gov. Research indicates a correlation between sporulation in H. atroviridis and the accumulation of atroviridins, suggesting a link between the fungus's life cycle stage and the production of these biocontrol agents nih.gov. The formation of atroviridins has also been linked to light-induced sporulation in H. atroviridis researchgate.net.

Studies have shown that peptaibol-containing extracts from T. atroviride can exhibit inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. This suggests a broader spectrum of antimicrobial activity for atroviridins and related peptaibols beyond just fungal pathogens.

Role in Inter-Kingdom Chemical Ecology and Species Interactions

Chemical ecology explores the role of chemical cues in mediating interactions between organisms and their environment nih.govwur.nl. These interactions can occur within a species (intraspecific) or between different species (interspecific), spanning across different kingdoms (inter-kingdom) wur.nl. Fungi, as producers of a diverse array of secondary metabolites, play significant roles in chemical ecology coastalwiki.orggithub.io.

This compound, as a peptaibol produced by Trichoderma species, is involved in inter-kingdom interactions primarily through its antagonistic effects on plant pathogenic fungi and oomycetes, which belong to different kingdoms mdpi.comnih.govresearchgate.netnih.gov. The antibiosis mediated by this compound contributes to the ability of Trichoderma to suppress the growth of these pathogens in the soil and on plant surfaces, thereby protecting the plant mdpi.comnih.govnih.gov. This represents a direct interaction between a fungus (Trichoderma) and organisms from other kingdoms (fungal/oomycete pathogens).

Furthermore, Trichoderma species can also engage in interactions with plants themselves, influencing plant growth and defense mechanisms nih.gov. While the direct role of this compound in these fungus-plant interactions requires further investigation, the broader context of Trichoderma's beneficial interactions with plants, which can involve the exchange of chemical signals and altered plant exudation, highlights the potential for secondary metabolites like this compound to play a part in this inter-kingdom dialogue nih.gov. For instance, Trichoderma atroviride has been shown to promote tomato development and alter the root exudation of carbohydrates, which can stimulate fungal growth and enhance biocontrol capabilities against pathogens like Phytophthora cinnamomi nih.gov. This tripartite interaction (fungus-plant-pathogen) is a complex example of chemical ecology in the agroecosystem, where fungal metabolites and plant exudates influence the dynamics between different kingdoms nih.gov.

Strategies for Enhanced this compound Production in Bioreactors

To harness the potential of this compound for biocontrol and other applications, efficient production methods are crucial. Bioreactors provide a controlled environment for cultivating microorganisms and optimizing the production of desired metabolites nih.gov. Research has explored strategies to enhance the yield of peptaibols, including atroviridins, from Trichoderma species in bioreactor systems researchgate.netresearchgate.net.

Optimization of Fermentation Conditions

Optimizing fermentation conditions in bioreactors involves adjusting various parameters to create an environment conducive to high-level production of the target compound. For the production of peptaibols by Trichoderma atroviride, studies have investigated the impact of factors such as temperature, pH, and nutrient availability researchgate.net.

Research on Trichoderma atroviride strain P1 has shown that optimal peptaibol production in a 5 L bioreactor was achieved when incubated at 28°C for 7 days, with a pH of 5 or lower, and supplementation with 8 g/L of the amino acid valine researchgate.net. Running fed-batch fermentations, however, showed a negative correlation with the total yield researchgate.net.

Other studies on optimizing fungal fermentation for antifungal metabolites from different Streptomyces species provide additional insights into relevant parameters. These include rotation speed, inoculation amount, and liquid volume, which can significantly influence the yield and antifungal activity of fermentation broths nih.govfrontiersin.org. While these studies were not specifically on this compound, the principles of optimizing physical and nutritional parameters in fungal fermentation are broadly applicable. For example, optimal conditions for antifungal activity in Streptomyces sp. KN37 included a rotation speed of 140-150 r/min, a temperature of 25°C, an initial pH of 6.5-8, a culture time of 9 days, an inoculation amount of 4%, and a liquid volume of 100 mL nih.govfrontiersin.org.

Data Table: Optimized Fermentation Parameters for Peptaibol Production in Trichoderma atroviride P1 researchgate.net

ParameterOptimal Value/Condition
Temperature28°C
Incubation Time7 days
Initial pH≤ 5
Valine Supplement8 g/L
Fermentation ModeBatch (Fed-batch showed negative correlation)

Genetic Engineering and Metabolic Pathway Manipulation

Genetic engineering and metabolic pathway manipulation offer powerful approaches to enhance the production of secondary metabolites like this compound by directly modifying the producing organism ebsco.commdpi.comwikipedia.orgmdpi.comnih.gov. This involves altering the genes and regulatory networks involved in the biosynthesis of the target compound ebsco.comwikipedia.org.

In the context of Trichoderma and peptaibol production, researchers have identified and studied genes involved in these processes. The pbs1 gene in Hypocrea atroviridis has been identified as encoding the 19-residue peptaibol synthetase responsible for this compound synthesis nih.gov. Manipulating genes involved in regulatory pathways can also impact peptaibol production. For instance, deletion of the tga1 gene, which encodes an adenylyl cyclase-inhibiting Gα subunit in T. atroviride, has been reported to decrease the production of 6-pentyl-α-pyrone while increasing peptaibol production researchgate.netresearchgate.net. Conversely, deletion of the tga3 gene completely abolished peptaibol production in T. atroviride researchgate.net. The biosynthesis of peptaibols has also been shown to be regulated by blue light regulators, BLR1 and BLR2, and the Gα-protein GNA3 under certain conditions researchgate.netnih.govresearchgate.net.

Strategies in metabolic engineering to enhance product yield generally include overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway, blocking competing metabolic pathways that divert precursors, and introducing heterologous genes ebsco.comwikipedia.orgmdpi.comnih.gov. For this compound production, this could involve overexpressing the pbs1 gene or genes encoding enzymes that provide precursors for this compound synthesis. Alternatively, genes involved in the synthesis of competing metabolites could be attenuated or deleted mdpi.comnih.gov.

By applying these genetic engineering techniques, researchers aim to redirect the metabolic flux within the fungal cell towards increased this compound biosynthesis, leading to higher yields in bioreactor cultivations ebsco.comwikipedia.orgmdpi.com.

Advanced Analytical and Structural Elucidation Methodologies in Atroviridin Research

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods play a pivotal role in determining the structural features of Atroviridin by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Microcryoprobe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural analysis of organic molecules, including this compound. Various NMR techniques are employed to assign signals to specific atoms within the molecule and determine their connectivity and spatial arrangement.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, while ¹³C NMR spectroscopy reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing correlations between protons and carbons, allowing for the complete assignment of signals and the elucidation of the molecular structure. High-field NMR spectrometers, such as those operating at 950 MHz, coupled with cryoprobes (like the QNP style Cryoprobe), enhance sensitivity and resolution, which is particularly beneficial when dealing with limited sample quantities or complex mixtures nih.gov. Studies on peptaibols, including this compound J, have utilized 1D and 2D NMR techniques for structure elucidation nih.gov. NMR experiments are often conducted in deuterated solvents like CD₃OH, with techniques like presaturation used to suppress solvent signals nih.gov.

Mass Spectrometry (MALDI-TOF MS, HPLC/MS/MS, GCMS, EI MS, ESI MS)

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and fragmentation pattern of this compound, providing complementary information to NMR spectroscopy and aiding in structural confirmation and the analysis of mixtures.

Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) has been used to analyze peptaibols, including Atroviridins, particularly in the context of fungal cultures. asm.org. This technique can reveal the presence of microheterogeneous mixtures of Atroviridins asm.org. Intact cell MALDI-TOF-MS (IC-MALDI-TOF-MS) approaches have also been used for screening peptaibiotics from Trichoderma/Hypocrea species nih.gov. High-resolution electrospray ionization mass spectrometry (HRESIMS) and tandem mass spectrometry (MS/MS or MSⁿ) are powerful techniques for determining the elemental composition of ions and obtaining fragmentation data that helps in sequencing peptide chains, as this compound is a peptaibol nih.gov. For instance, HRESIMS data has been used to determine the molecular formulae of this compound J and related peptaibols nih.gov. HPLC/MS/MS systems, such as a Thermo LTQ Orbitrap XL equipped with an HCD cell, allow for the separation of complex mixtures before mass analysis, providing high-resolution data and fragmentation information crucial for structure elucidation nih.gov. ESI MS is a common ionization method used in conjunction with liquid chromatography for the analysis of various compounds, including those from plant extracts mdpi.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared light. This technique identifies characteristic vibrational modes of chemical bonds within the molecule. FTIR spectroscopy can be used to analyze the chemical composition of various samples, including plant materials and biological tissues, by examining spectral absorption peaks in the range of 4000-900 cm⁻¹, which represent molecular fingerprints researchgate.net, nih.gov. Specific regions of the spectrum, such as 4000-2500 cm⁻¹ (X-H stretching), 2500-2000 cm⁻¹ (triple bond), 2000-1500 cm⁻¹ (double bond), and 1500-600 cm⁻¹ (fingerprint region), provide insights into different functional groups researchgate.net, nih.gov. Attenuated total reflection (ATR) is a common sampling method used with FTIR, particularly for solid or semi-solid samples, as it requires minimal sample preparation and is non-destructive nih.gov, mdpi.com.

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry and conformational properties of chiral molecules like this compound, which, as a peptaibol, contains chiral amino acid residues. CD measures the differential absorption of left and right circularly polarized light. synchrotron-soleil.fr, univr.it. This technique is particularly useful for analyzing the secondary structure of peptides and proteins, revealing information about alpha helices, beta sheets, and random coils synchrotron-soleil.fr, nih.gov. CD can also be used to assess conformational changes under varying conditions and study the folding and binding of biomolecules biorxiv.org, univr.it. The interaction of chiral molecules with polarized light is specific and provides detailed structural and enantiomeric information univr.it.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from complex biological extracts and for its analysis in mixtures.

High-Performance Liquid Chromatography (HPLC and UHPLC) Coupled with Detectors

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used separation techniques in this compound research. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Gas Chromatography (GC) Coupled with Detectors

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile and semi-volatile compounds in complex mixtures. When coupled with various detectors, GC becomes a powerful tool for the identification and quantification of components within a sample. In the context of natural product research, including the study of compounds like this compound derived from plants such as Garcinia atroviridis, GC is often utilized for the analysis of volatile oils and less polar extracts.

One common and highly effective coupling is Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique mass spectrum or "fingerprint" for each compound. This mass spectrum can then be compared against spectral libraries to identify the compound.

Studies investigating the phytochemical composition of Garcinia atroviridis have utilized GC and GC-MS to analyze volatile components. For instance, the volatile oil isolated from the fruits of G. atroviridis has been analyzed by capillary GC and GC-MS to identify its constituents. usm.my This approach allows for the separation and tentative identification of various compounds present in the volatile fraction, contributing to a broader understanding of the plant's chemical profile beyond non-volatile compounds like this compound. While this compound itself is a less volatile xanthone (B1684191) and typically analyzed by techniques like Liquid Chromatography (LC) or Nuclear Magnetic Resonance (NMR), GC-based methods are crucial for a comprehensive analysis of the plant extracts from which this compound is isolated. The application of GC-MS in analyzing extracts from Garcinia atroviridis roots has also been reported, identifying major compounds in different solvent extracts. journalijar.com

GC systems are commonly equipped with detectors such as the Flame Ionization Detector (FID) for general hydrocarbon detection or Mass Spectrometry (MS) for compound identification and quantification. usm.mynih.gov The choice of detector depends on the nature of the analytes and the research objective. For identifying unknown compounds or analyzing complex mixtures, GC-MS is preferred due to its ability to provide structural information. nih.gov

Computational and In Silico Methodologies

Computational and in silico methodologies play an increasingly significant role in the study of natural products, including this compound. These methods allow researchers to model molecular behavior, predict interactions, and analyze biological data without the need for extensive laboratory experiments, providing valuable insights and guiding experimental design.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study the interactions between a ligand (such as this compound) and a target molecule, typically a protein. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific binding site on a target protein. bio-integration.orgresearchgate.net This provides insights into the potential inhibitory or binding activity of the compound. MD simulations, on the other hand, provide a dynamic view of the ligand-target complex over time, accounting for the flexibility of both molecules and the surrounding environment. This allows for the evaluation of the stability of the interaction and conformational changes. researchgate.netmdpi.com

In the context of this compound research, these techniques have been applied to explore its potential biological activities. For example, molecular docking studies have been conducted to investigate the potential of this compound and other phytochemicals from Garcinia atroviridis as antiviral agents against Dengue virus (DENV) proteins, including the envelope (E), capsid (C), NS2B/NS3, and NS5 proteins. semanticscholar.orgresearchgate.net These studies predicted the binding affinities and identified the key amino acid residues involved in the interactions. semanticscholar.orgresearchgate.net

Molecular dynamics simulations have been performed to evaluate the stability of the complexes formed between this compound and DENV proteins, such as DENV-E and DENV-NS5. researchgate.netresearchgate.net These simulations can provide information on the dynamic behavior of the ligand-protein complex, complementing the static predictions from molecular docking. researchgate.netmdpi.com

Research findings from molecular docking studies have suggested that this compound exhibits potential interactions with specific DENV proteins, showing promising binding affinities. semanticscholar.orgresearchgate.net For instance, interactions with amino acid residues on the DENV NS2B/NS3 subunit have been reported. semanticscholar.org While molecular docking provides an initial assessment of binding, MD simulations offer a more refined understanding of the stability and nature of these interactions in a more realistic environment. researchgate.netmdpi.comdntb.gov.uajst.go.jpnih.gov

Bioinformatic Approaches for Gene and Protein Sequence Analysis (e.g., TBLASTN, Neighbor Joining Analysis)

Bioinformatic approaches are essential for analyzing biological data, particularly gene and protein sequences, to understand the genetic basis of natural product biosynthesis and the evolutionary relationships of relevant enzymes. Techniques such as TBLASTN and Neighbor Joining analysis are valuable tools in this domain.

TBLASTN is a BLAST (Basic Local Alignment Search Tool) algorithm that compares a protein query sequence against the six-frame translations of a nucleotide sequence database. berkeley.edureadthedocs.iosequenceserver.com This is particularly useful for identifying potential protein-coding regions in unannotated nucleotide sequences or finding homologous genes based on a known protein sequence. berkeley.edusequenceserver.com In the study of this compound biosynthesis, which involves complex enzymatic pathways, TBLASTN can be used to search for genes encoding enzymes homologous to known enzymes involved in the biosynthesis of similar compounds in other organisms. For example, TBLASTN searches have been used to identify genes related to peptaibol synthetases in Hypocrea atroviridis, the fungal source of some atroviridins. nih.gov

Neighbor Joining (NJ) analysis is a bottom-up clustering method used for constructing phylogenetic trees from evolutionary distance data, typically derived from DNA or protein sequences. wikipedia.orgnih.govtenderisthebyte.com This method groups together taxa (sequences) that are nearest to each other based on pairwise distances, iteratively building a tree that represents their evolutionary relationships. wikipedia.orgtenderisthebyte.com In the context of this compound research, Neighbor Joining analysis can be applied to study the evolutionary relationships of the enzymes involved in its biosynthesis. By comparing the sequences of these enzymes from different strains or species, researchers can infer their evolutionary history and identify conserved regions or domains that might be crucial for their function. For instance, Neighbor Joining analysis has been used to study the amino acid-activating domains of peptaibol synthetases, providing insights into their substrate specificity and evolutionary relatedness. nih.govuni-giessen.de

These bioinformatic approaches contribute to understanding the genetic machinery behind this compound production and the potential for identifying similar compounds or pathways in other organisms. nih.govadvaitabio.comuni-giessen.de

Emerging Research Frontiers and Future Perspectives on Atroviridin

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Unravel Complex Pathways

The application of multi-omics technologies, encompassing genomics, proteomics, and metabolomics, is becoming increasingly crucial for a comprehensive understanding of complex biological systems and unraveling intricate biochemical pathways. metwarebio.comazolifesciences.commdpi.comnih.govqiagenbioinformatics.com This integrated approach allows researchers to correlate changes at the genetic level (genomics), protein expression level (proteomics), and metabolite profile level (metabolomics) to gain a holistic view of biological processes. azolifesciences.com

In the context of atroviridin, multi-omics can provide valuable insights into its biosynthesis, mechanism of action, and interactions within biological systems. For instance, genomic analysis of Trichoderma species known to produce this compound can help identify the gene clusters responsible for its biosynthesis. nih.govmdpi.com Proteomic studies can reveal the enzymes and proteins involved in the biosynthetic pathway and how their expression is regulated. nih.govmdpi.com Metabolomics can provide a snapshot of the metabolic changes occurring in the organism during this compound production or in response to this compound exposure, helping to identify precursors, intermediates, and downstream effects. metwarebio.comnih.govresearchgate.net

Integrating these data layers through bioinformatics and computational methods, such as correlation analysis, network analysis, and machine learning, can help construct detailed models of the pathways involved in this compound production and its biological effects. metwarebio.comazolifesciences.commdpi.comnih.gov This can lead to the identification of key regulatory points and potential targets for manipulating this compound production or enhancing its desired activities. While the provided search results mention multi-omics in a general context and in relation to Trichoderma and other natural products, specific detailed research findings directly linking multi-omics integration solely to unraveling this compound's complex pathways are not explicitly detailed in the provided snippets. However, the principles of multi-omics integration are directly applicable to such investigations.

Rational Design and Synthesis of Novel this compound Derivatives with Tailored Biological Activities

Rational design and synthesis of novel derivatives is a key strategy in drug discovery and the development of compounds with improved or tailored biological activities. nih.gov By understanding the structure-activity relationships of a natural product like this compound, researchers can design and synthesize modified versions with enhanced efficacy, reduced toxicity, or altered specificity. mdpi.com

The total synthesis of this compound has been reported, providing a foundation for the creation of derivatives. researchgate.netfigshare.comacs.org Synthetic routes based on biosynthetic principles or involving methods like N-heterocyclic carbene (NHC)-catalyzed aroylation, Claisen cyclization, and intramolecular 1,4-addition have been developed. researchgate.netfigshare.comacs.org These synthetic approaches allow for the systematic modification of the this compound structure.

While the provided search results discuss the rational design and synthesis of bioactive molecules and the total synthesis of this compound, specific examples of novel this compound derivatives with detailed information on their tailored biological activities are not extensively described. The concept of rational design in the context of peptaibols, which include this compound, is mentioned as a way to develop effective drug candidates, particularly against multi-drug resistant bacteria, based on structure-activity relationships. mdpi.com This suggests that research in designing this compound derivatives is likely ongoing, focusing on modifying its core structure to optimize its interactions with specific biological targets.

Exploration of Uncharacterized Biological Roles in Diverse Biological Systems

This compound, as a natural product isolated from both plants and fungi, may possess a range of biological activities beyond those currently characterized. bio-integration.orgscienceopen.comnih.govresearchgate.net Exploring uncharacterized biological roles in diverse biological systems is a vital area of research to fully understand its potential applications.

Research has indicated that Garcinia atroviridis extracts and constituents, including compounds like this compound, exhibit various activities such as antioxidant, antimicrobial, and anticancer effects. scienceopen.comresearchgate.netsemanticscholar.org this compound, as a peptaibol from Trichoderma, is part of a class of compounds known for membrane-modifying properties and antimicrobial activity against bacteria and fungi. nih.gov Peptaibols have also been implicated in interactions with mammalian cells. nih.gov

Specific studies have investigated the potential of compounds from Garcinia atroviridis, including this compound, as antimalarial and antiviral agents through in silico approaches. bio-integration.orgscienceopen.comsemanticscholar.org This suggests potential roles in combating infectious diseases. Furthermore, the involvement of peptaibols in the interactions between Trichoderma and plant pathogens highlights a potential role in plant defense and biocontrol. nih.govscribd.com

While the provided information touches upon some known activities and potential applications, a comprehensive exploration of all uncharacterized biological roles of this compound across a wide array of biological systems (e.g., different cell types, organisms, and environmental contexts) represents a significant frontier for future research. This could involve high-throughput screening in various biological assays and investigations into its effects on different cellular pathways and processes.

Development of Robust and Scalable Production Platforms for Research and Biotechnological Applications

Ensuring a robust and scalable supply of this compound is essential for both fundamental research and potential biotechnological applications. This compound can be obtained through extraction from natural sources like Garcinia atroviridis and Hypocrea atroviridis, or through chemical synthesis. bio-integration.orgscienceopen.comnih.govresearchgate.net

The production of natural products from plant or fungal sources can face challenges related to yield, consistency, and environmental factors. mdpi.com For fungal producers like Hypocrea atroviridis, optimizing fermentation conditions, including light exposure and nutrient availability, can influence this compound formation. nih.gov Genetic manipulation of fungal strains to enhance the expression of biosynthetic genes is another approach to improve production yields. researchgate.netscribd.com

Chemical synthesis offers an alternative for producing this compound, providing control over purity and yield. researchgate.netfigshare.comacs.org Scalable synthetic routes are crucial for producing larger quantities required for extensive research and potential commercial applications. acs.org The reported total synthesis methods provide a basis for developing scalable production platforms. researchgate.netfigshare.comacs.org

The development of robust and scalable production methods for this compound will likely involve optimizing both natural extraction/fermentation processes and synthetic routes. This could include exploring different strains or plant varieties, improving cultivation techniques, developing more efficient extraction and purification methods, and refining synthetic procedures for larger-scale production. mdpi.comresearchgate.net The goal is to establish reliable and cost-effective ways to obtain sufficient quantities of this compound for further research and development.

Q & A

Q. How should researchers address gaps in mechanistic data when publishing preliminary findings on this compound?

  • Methodological Answer : Clearly state limitations (e.g., unresolved signaling pathways) in the discussion section. Propose follow-up experiments (e.g., RNA-seq for transcriptomic profiling) and deposit datasets in public repositories (Figshare, Zenodo) for collaborative validation .

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Atroviridin

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